3-(3-{4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperidin-1-yl}-3-oxopropyl)-3,4-dihydroquinazolin-4-one
Description
Properties
IUPAC Name |
3-[3-[4-(1-methylimidazol-2-yl)sulfonylpiperidin-1-yl]-3-oxopropyl]quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O4S/c1-23-13-9-21-20(23)30(28,29)15-6-10-24(11-7-15)18(26)8-12-25-14-22-17-5-3-2-4-16(17)19(25)27/h2-5,9,13-15H,6-8,10-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRRUKOHJMANLMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1S(=O)(=O)C2CCN(CC2)C(=O)CCN3C=NC4=CC=CC=C4C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-{4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperidin-1-yl}-3-oxopropyl)-3,4-dihydroquinazolin-4-one typically involves multi-step organic reactions. The process begins with the preparation of the quinazolinone core, followed by the introduction of the piperidine ring and the imidazole moiety. Common reagents used in these steps include various acids, bases, and solvents to facilitate the reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole moiety.
Reduction: Reduction reactions can occur at the quinazolinone core.
Substitution: Substitution reactions are possible at various positions on the piperidine ring and the imidazole moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under specific conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated compounds.
Scientific Research Applications
Antidiabetic Activity
Recent studies have indicated that compounds similar to 3-(3-{4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperidin-1-yl}-3-oxopropyl)-3,4-dihydroquinazolin-4-one exhibit significant inhibitory effects on α-glucosidase, an enzyme involved in carbohydrate metabolism. This suggests potential applications as antidiabetic agents by delaying glucose absorption in the intestine .
Antioxidant Properties
Research has shown that derivatives of quinazolinones possess antioxidant activities, which can be beneficial in preventing oxidative stress-related diseases. The presence of the sulfonamide group may contribute to enhanced radical scavenging capabilities .
Antimicrobial Activity
The compound's structure allows for interactions with various biological targets, making it a candidate for antimicrobial activity. Studies on related compounds have demonstrated efficacy against bacterial strains, indicating potential applications as antibacterial agents .
Case Study 1: Inhibition of α-glucosidase
A study published in ACS Omega explored the synthesis and biological evaluation of similar quinazolinone derivatives for their α-glucosidase inhibitory activity. The results indicated promising IC50 values, supporting further investigation into their use as antidiabetic drugs .
Case Study 2: Antioxidant Activity Assessment
In another study focusing on the antioxidant properties of quinazolinones, several compounds were tested for their ability to scavenge free radicals. The findings suggested that modifications to the chemical structure could significantly enhance antioxidant activity, paving the way for new therapeutic agents targeting oxidative stress .
Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 3-(3-{4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperidin-1-yl}-3-oxopropyl)-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole moiety may play a crucial role in binding to these targets, while the quinazolinone core could influence the overall activity of the compound.
Comparison with Similar Compounds
Structural Analogues
3a-(4-Chlorophenyl)-1-methyl-3a,4-dihydroimidazo[1,5-a]quinazolin-5(3H)-one
- Key Features: Fused dihydroimidazo-quinazolinone core, 4-chlorophenyl substituent.
- Biological Activity : Demonstrated µOR binding affinity comparable to morphine and fentanyl in docking studies, with a docking energy of −9.2 kcal/mol (vs. morphine: −8.5 kcal/mol) .
- ADME Profile : Predicted BBB permeability and drug-likeness align with CNS-targeting analgesics .
- Synthesis : Four-step sequence with 60% overall yield .
2-{[3-(1H-Imidazol-1-yl)propyl]amino}-3-{(Z)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one
- Key Features: Pyrido-pyrimidinone core, thioxo-thiazolidinone, and imidazole-propylamino side chain.
3-(1,3-Dimethyl-1H-pyrazol-4-yl)-2-thioxoimidazolidin-4-one
- Key Features: Imidazolidinone core with pyrazole substituent.
- Relevance: Lacks the quinazolinone scaffold but shares nitrogen-rich heterocycles. Typically explored for antimicrobial or anticancer applications .
Functional Comparison: µOR Ligands
Key Findings:
- The 4-chlorophenyl substituent in the analog improves hydrophobic binding to µOR, while the target compound’s sulfonyl group could introduce polar interactions, affecting selectivity .
- Both the target compound and its analog show superior predicted BBB permeability vs. morphine, critical for CNS-targeted analgesics .
ADME and Toxicity Considerations
- However, the imidazole’s nitrogen atoms could compensate via hydrogen bonding .
- 3a-(4-Chlorophenyl) Analog : High BBB permeability and drug-likeness were computationally validated, though metabolic stability via cytochrome P450 requires further study .
- Methadone : A synthetic opioid with partial µOR activation, highlights the balance between efficacy (analgesia) and toxicity (respiratory depression) — a critical factor for the target compound’s development .
Biological Activity
The compound 3-(3-{4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperidin-1-yl}-3-oxopropyl)-3,4-dihydroquinazolin-4-one is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure
The chemical structure of the compound can be broken down into several functional groups that contribute to its biological activity. The presence of a quinazolinone core, a piperidine ring, and a sulfonamide moiety are particularly noteworthy as they are often associated with various pharmacological effects.
The biological activity of this compound can be attributed to multiple mechanisms:
- Enzyme Inhibition : Compounds similar to this one have been shown to inhibit key enzymes such as acetylcholinesterase (AChE) and urease, which play critical roles in neurotransmission and metabolic processes, respectively .
- Antimicrobial Activity : Studies have demonstrated that derivatives of quinazolinone exhibit significant antimicrobial properties against various bacterial strains, suggesting that this compound may also possess similar effects .
- Anticancer Properties : The imidazole and quinazolinone components are known for their anticancer activities in various models, potentially through the induction of apoptosis in cancer cells .
Enzyme Inhibition Studies
Table 1 summarizes the enzyme inhibition activities observed in related compounds:
These results indicate that compounds with similar structures exhibit potent inhibitory effects on these enzymes.
Antimicrobial Activity
Table 2 presents the antimicrobial activity data against various bacterial strains:
| Bacterial Strain | Inhibition Zone (mm) | Reference |
|---|---|---|
| Salmonella typhi | 15 | |
| Bacillus subtilis | 18 | |
| Escherichia coli | 12 |
The data suggest that the compound may have broad-spectrum antimicrobial activity.
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activities of structurally related compounds:
- Anticancer Activity : A study explored the anticancer properties of quinazolinone derivatives, revealing significant cytotoxic effects on breast cancer cell lines via apoptosis induction mechanisms .
- Neuroprotective Effects : Another research highlighted the neuroprotective potential of piperidine derivatives against oxidative stress-induced neuronal damage, suggesting that similar compounds could offer therapeutic benefits in neurodegenerative diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
